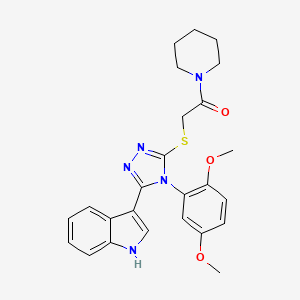

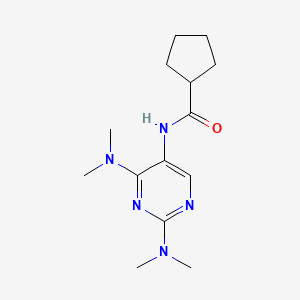

![molecular formula C16H12F2N2O3S B2551154 N-(4,7-二甲氧基苯并[d]噻唑-2-基)-2,6-二氟苯甲酰胺 CAS No. 906783-73-1](/img/structure/B2551154.png)

N-(4,7-二甲氧基苯并[d]噻唑-2-基)-2,6-二氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds typically involves the formation of the thiazole ring followed by the introduction of various substituents to achieve the desired chemical properties. For example, the paper titled "Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist" discusses the synthesis of a thiazole derivative with specific substituents that confer potent mGluR1 antagonistic activity . The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide would likely follow a similar pathway, with careful selection of starting materials and reaction conditions to introduce the dimethoxybenzo and difluorobenzamide groups.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity. The presence of substituents on the thiazole ring can significantly influence the compound's binding affinity to biological targets. In the case of the mGluR1 antagonist mentioned in the first paper, the specific arrangement of substituents around the thiazole ring was essential for its activity . Similarly, the dimethoxybenzo and difluorobenzamide groups in N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide would be expected to play a key role in its molecular interactions and overall biological profile.

Chemical Reactions Analysis

Thiazole and benzamide derivatives can undergo various chemical reactions, which can be utilized to further modify the compound or to study its reactivity. For instance, the second paper describes the use of a dimethoxybenzyl group as a protecting group for thiazetidine derivatives, which can be removed using specific reagents . This highlights the potential for selective transformations in the synthesis or functionalization of compounds like N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole and benzamide derivatives are influenced by their molecular structures. These properties include solubility, stability, and the compound's ability to cross biological membranes, which are important for its pharmacokinetic profile. The first paper indicates that the compound they studied had a good pharmacokinetic (PK) profile in rats, suggesting that similar compounds could also be designed to have favorable absorption, distribution, metabolism, and excretion (ADME) properties .

科学研究应用

合成与表征

合成和表征类似于 N-(4,7-二甲氧基苯并[d]噻唑-2-基)-2,6-二氟苯甲酰胺 的化合物的方法已经在不同的研究中得到探讨。一个著名的例子涉及 N-苯并[c][1,2,5]噻唑-4-基-3-三氟甲基苯甲酰胺的合成,这是通过反应特定的化合物并通过光谱方法表征来实现的。该化合物的意义在于它的 N,N-双齿导向基团,可能适用于金属催化的 C-H 键官能化反应 (Hamad H. Al Mamari 等,2019 年)。

抗菌活性

已经研究了包括 2,6-二氟苯甲酰胺在内的新型苯甲酰胺家族的开发,以了解它们通过抑制蛋白质 FtsZ 来干扰细菌细胞分裂的能力。这些化合物显示出有希望的抗菌活性,特别是针对革兰氏阳性菌株,如金黄色葡萄球菌和枯草芽孢杆菌。探索这些化合物的荧光探针进一步增强了对其作用机制的理解 (V. Straniero 等,2023 年)。

抗癌特性

对噻唑烷及其衍生物的研究表明,这些化合物可以诱导结肠癌细胞系中的细胞死亡,表明肠道病原体和结肠癌细胞中存在不同的分子靶点。这项研究表明,这些化合物的结构元素,例如噻唑环上的溴原子,在癌细胞凋亡诱导中起着至关重要的作用 (A. Brockmann 等,2014 年)。

属性

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2O3S/c1-22-10-6-7-11(23-2)14-13(10)19-16(24-14)20-15(21)12-8(17)4-3-5-9(12)18/h3-7H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOKJMYUNBTDIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

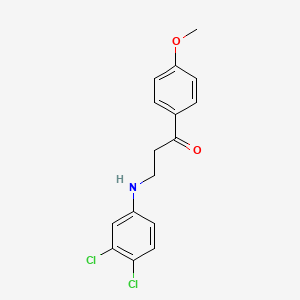

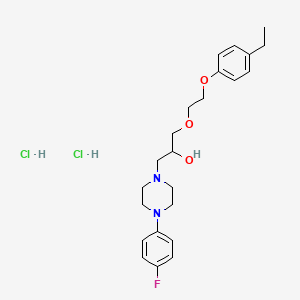

![3,6-dichloro-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]pyridine-2-carboxamide](/img/structure/B2551072.png)

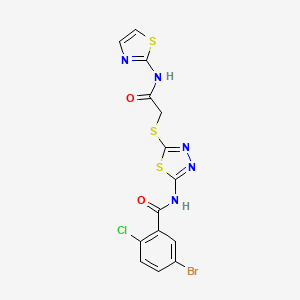

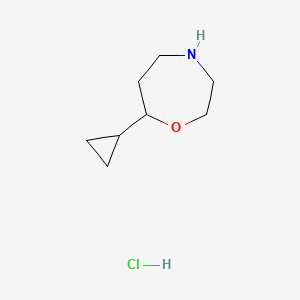

![2-cyclopropyl-N-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2551076.png)

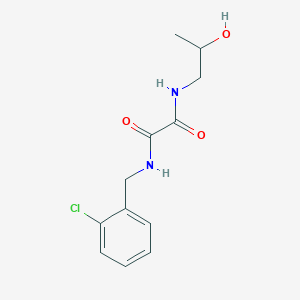

![2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2551084.png)

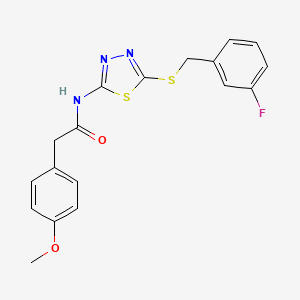

![N-(4-Pyridin-2-yl-1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2551088.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2551089.png)

![N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2551091.png)